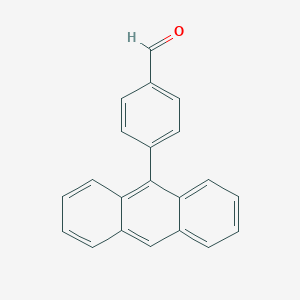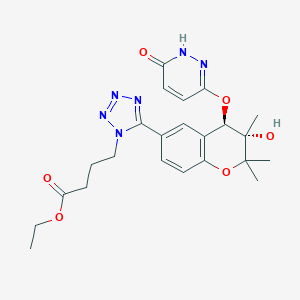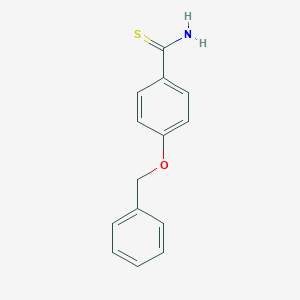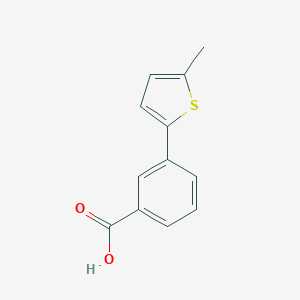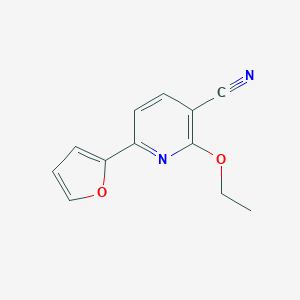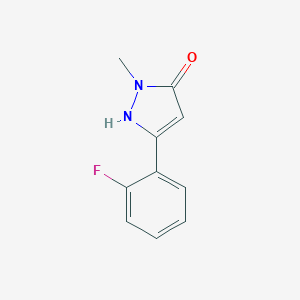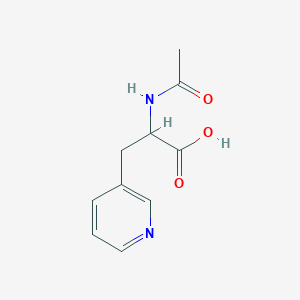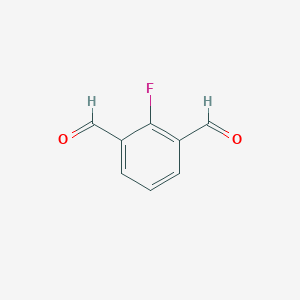
2-Fluorobenceno-1,3-dicarboxaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorobenzene-1,3-dicarbaldehyde is an aromatic organic compound with the molecular formula C8H5FO2This compound is characterized by the presence of two formyl groups (-CHO) attached to a benzene ring substituted with a fluorine atom at the second position .
Aplicaciones Científicas De Investigación
2-Fluorobenzene-1,3-dicarbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of fluorescent probes and imaging agents.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Análisis Bioquímico
Biochemical Properties
Fluorinated compounds have been shown to interact with various enzymes and proteins . For instance, the enzyme Peroxygenase-like LmbB2 in Streptomyces lincolnensis catalyzes the defluorination of 3-fluorotyrosine
Cellular Effects
For example, a bacterium Burkholderia fungorum FLU100 has been found to degrade fluorobenzene
Molecular Mechanism
This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring . Whether 2-Fluorobenzene-1,3-dicarbaldehyde undergoes similar reactions or has other mechanisms of action remains to be explored.
Temporal Effects in Laboratory Settings
Studies on fluorinated compounds have shown that they can undergo strong-field ionization , but whether this applies to 2-Fluorobenzene-1,3-dicarbaldehyde is unclear.
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Vilsmeier-Haack reaction, where a fluorobenzene derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: Industrial production of 2-fluorobenzene-1,3-dicarbaldehyde may involve continuous-flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluorobenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-fluoroterephthalic acid.
Reduction: 2-fluorobenzene-1,3-dimethanol.
Substitution: 2-substituted benzene-1,3-dicarbaldehyde derivatives.
Mecanismo De Acción
The mechanism of action of 2-fluorobenzene-1,3-dicarbaldehyde involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Fluorobenzene: A simpler aromatic compound with a single fluorine atom.
Benzene-1,3-dicarbaldehyde: Lacks the fluorine substitution.
2-Chlorobenzene-1,3-dicarbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 2-Fluorobenzene-1,3-dicarbaldehyde is unique due to the presence of both formyl groups and a fluorine atom, which confer distinct chemical and physical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it valuable in various applications .
Propiedades
IUPAC Name |
2-fluorobenzene-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNMAAXEGSILLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C=O)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
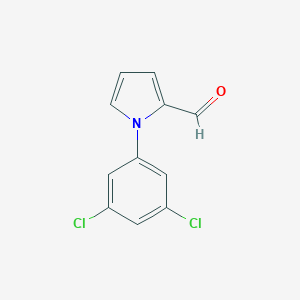
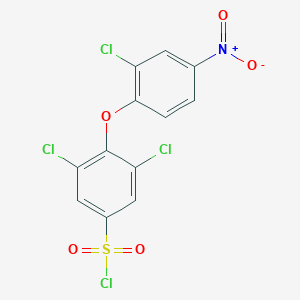
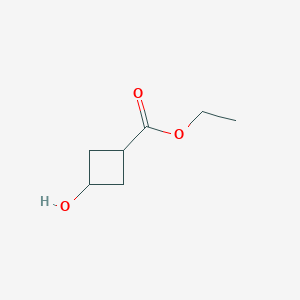
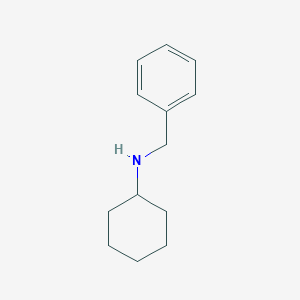
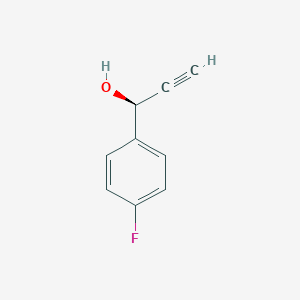
![6-(2-Oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B61433.png)
